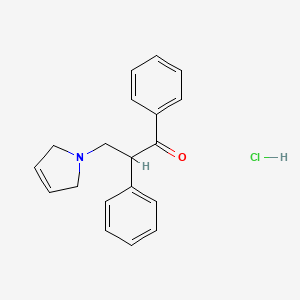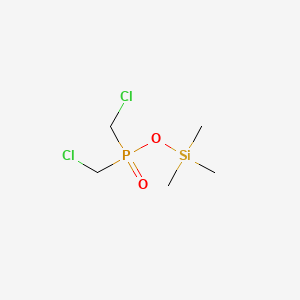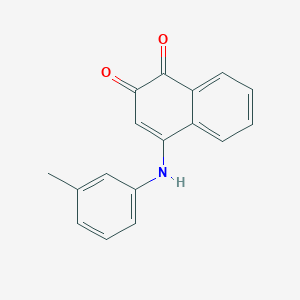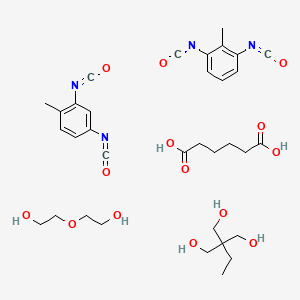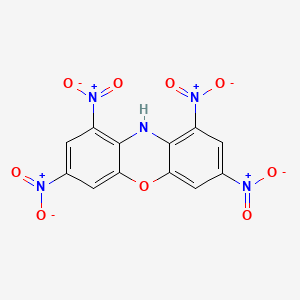
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea is a chemical compound known for its unique structure and properties It contains a silicon atom within its molecular framework, which is relatively uncommon in organic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea typically involves the reaction of a silane compound with an appropriate amine. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction conditions and product quality .
化学反応の分析
Types of Reactions
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism by which N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in its structure can form stable bonds with various biomolecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses .
類似化合物との比較
Similar Compounds
N-(2-aminoethyl)-N’-[3-(trimethoxysilyl)propyl]ethylenediamine: Another silicon-containing compound with similar applications in chemistry and industry.
N-[(3-trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt: Used in similar industrial applications but differs in its functional groups and reactivity.
Uniqueness
N-(3,3-Dimethoxy-2-oxa-7,10-diaza-3-siladodecan-12-yl)urea stands out due to its specific combination of functional groups and silicon atom, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds .
特性
CAS番号 |
23779-35-3 |
|---|---|
分子式 |
C11H28N4O4Si |
分子量 |
308.45 g/mol |
IUPAC名 |
2-[2-(3-trimethoxysilylpropylamino)ethylamino]ethylurea |
InChI |
InChI=1S/C11H28N4O4Si/c1-17-20(18-2,19-3)10-4-5-13-6-7-14-8-9-15-11(12)16/h13-14H,4-10H2,1-3H3,(H3,12,15,16) |
InChIキー |
MHOBYYYFYFFFNC-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNCCNCCNC(=O)N)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


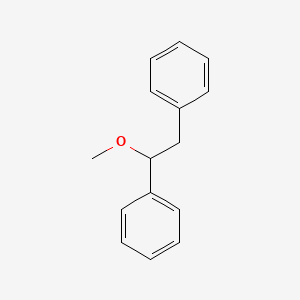
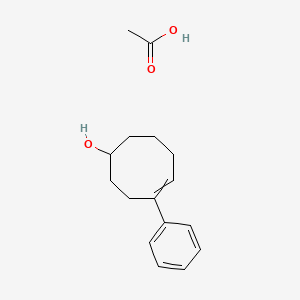
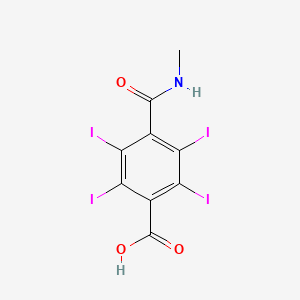
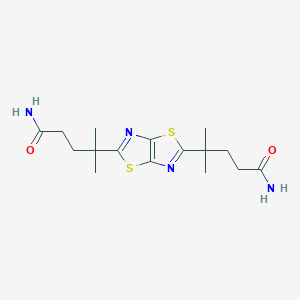
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
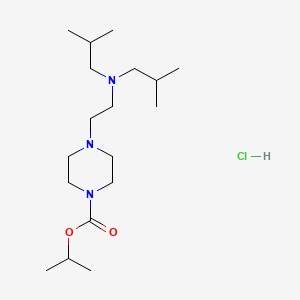
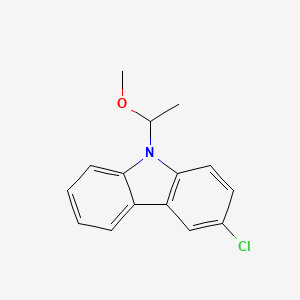
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
